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Compound of Interest

Compound Name: Benzoylchelidonine, (+)-

Cat. No.: B15190900 Get Quote

Abstract: Chelidonine is a prominent benzophenanthridine alkaloid derived from Chelidonium

majus (greater celandine), a plant with a long history in traditional medicine.[1] This document

provides a comprehensive review of the pharmacological activities of chelidonine and its

related derivatives, such as sanguinarine, chelerythrine, and protopine. We focus on their

anticancer, anti-inflammatory, and antimicrobial properties, detailing the underlying molecular

mechanisms and signaling pathways. This guide summarizes quantitative data on their

efficacy, outlines key experimental protocols for their study, and presents visual diagrams of

critical signaling pathways to support researchers, scientists, and drug development

professionals in this field.

Introduction to Chelidonine and its Derivatives
Chelidonine is a major isoquinoline alkaloid found in Chelidonium majus, a plant used for

centuries in European and Chinese traditional medicine to treat various ailments, including

cancer and inflammation.[1][2] The pharmacological potential of chelidonine and its structural

analogs—sanguinarine, chelerythrine, berberine, and protopine—stems from their diverse

biological activities.[3] These compounds share a common benzophenanthridine or

isoquinoline core structure and have garnered significant scientific interest for their potential as

therapeutic agents.

Anticancer Activity
Chelidonine and its derivatives exhibit potent anticancer effects across a range of malignancies

by modulating various cellular processes, including cell cycle arrest, apoptosis, and inhibition of
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metastasis.

A primary mechanism of the anticancer action of these alkaloids is the induction of apoptosis

(programmed cell death).

Chelidonine: In human pancreatic cancer cells (BxPC-3 and MIA PaCa-2), chelidonine

treatment leads to the upregulation of p53, GADD45a, and p21 proteins.[1] This activation of

the p53 pathway triggers cell cycle arrest and culminates in apoptosis, evidenced by the

cleavage of caspase-3.[1] Studies on melanoma cells also show that chelidonine can induce

apoptosis and decrease mitochondrial membrane potential.[4] In some cancer types,

chelidonine has been shown to induce G2/M phase cell cycle arrest.[4][5]

Sanguinarine: This derivative is a well-documented inducer of apoptosis.[6][7] It can trigger

cell death by generating reactive oxygen species (ROS), which disrupts mitochondrial

function and activates caspase-dependent pathways.[8] Sanguinarine also inhibits the

STAT3/Survivin signaling pathway, further promoting apoptosis.[8]

Chelerythrine: This alkaloid stimulates apoptosis by inhibiting the anti-apoptotic protein Bcl-

XL from binding to pro-apoptotic proteins like Bak or Bad.[9][10] It also induces apoptosis

and necrosis in leukemia HL-60 cells, associated with the dissipation of mitochondrial

membrane potential and activation of caspases-9 and -3.[11]

The following diagram illustrates the signaling cascade initiated by chelidonine in pancreatic

cancer cells, leading to apoptosis.[1]
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Caption: Chelidonine induces apoptosis via the GADD45a-p53 signaling pathway in pancreatic

cancer cells.
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The cytotoxic effects of chelidonine and its derivatives are often quantified by the half-maximal

inhibitory concentration (IC50), which represents the concentration of a compound required to

inhibit the growth of 50% of a cell population.

Compound Cell Line Cancer Type IC50 Value Reference

Chelidonine A-375 Melanoma 0.910 µg/mL [4]

Chelerythrine HL-60
Promyelocytic

Leukemia
2.6 µM (after 4h) [11]

Chelerythrine -
Protein Kinase C

(PKC)
660 nM [9]

Chelerythrine -
BclXL-Bak

Binding
1.5 µM [9][10]

Protopine -
Acetylcholinester

ase
30.5 µM [12]

Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. Chelidonine

and its derivatives have demonstrated significant anti-inflammatory properties.

Chelidonine: It effectively suppresses the production of inflammatory mediators such as nitric

oxide (NO) and prostaglandin E2 (PGE2).[13] This is achieved by inhibiting the expression of

inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] The underlying

mechanism involves the blockade of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.

[2][13][14] By preventing the activation of NF-κB, chelidonine reduces the transcription of

pro-inflammatory genes.[15]

Protopine: This alkaloid also reduces levels of NO, COX-2, and PGE2 induced by

lipopolysaccharides (LPS).[16] Its mechanism involves inhibiting the phosphorylation of

MAPKs and the activation of NF-κB.[16][17]

Berberine: Though structurally distinct, berberine's anti-inflammatory action also involves the

inhibition of NF-κB, mediated through the activation of AMP-activated protein kinase (AMPK).
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[18]

The diagram below shows how chelidonine inhibits the LPS-induced inflammatory response in

macrophages.[13][19]
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Caption: Chelidonine inhibits the TLR4/NF-κB pathway to suppress inflammatory mediator

production.

Antimicrobial Activity
Several alkaloids from Chelidonium majus exhibit broad-spectrum antimicrobial activity against

bacteria and fungi.
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Chelidonine: Shows antifungal activity against Candida albicans with a minimum inhibitory

concentration (MIC) of 62.5 mg/L.[20][21]

Sanguinarine: Particularly effective against Gram-positive bacteria like Staphylococcus

aureus, with a reported MIC of 1.9 mg/L.[14][20]

Chelerythrine: Demonstrates strong activity against Gram-negative bacteria such as

Pseudomonas aeruginosa (MIC of 1.9 mg/L) and is also effective against C. albicans (MIC of

31.25 mg/L).[20]

Extracts: Methanolic extracts from the roots of C. majus show strong activity against

Staphylococcus aureus and Enterococcus faecalis, with an MIC of 62.5 mg/L.[3][22]

Compound/Ext
ract

Microorganism Type MIC Value Reference

Chelidonine Candida albicans Fungus 62.5 mg/L [20][21]

Sanguinarine
Staphylococcus

aureus
Gram-positive 1.9 mg/L [14][20]

Chelerythrine
Pseudomonas

aeruginosa
Gram-negative 1.9 mg/L [14][20]

Chelerythrine Candida albicans Fungus 31.25 mg/L [20]

Root Extract
S. aureus / E.

faecalis
Gram-positive 62.5 mg/L [3][22]

Key Experimental Protocols
This section details common methodologies used to evaluate the bioactivities of chelidonine

and its derivatives.

Objective: To determine the effect of a compound on cell proliferation and calculate the IC50

value.

Methodology:
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Cell Culture: Human cancer cells (e.g., BxPC-3, MIA PaCa-2) are seeded in 96-well plates

and allowed to adhere overnight.

Treatment: Cells are treated with a range of concentrations of the test compound (e.g.,

chelidonine from 0 to 5 µM) for specific durations (e.g., 24, 48, 72 hours).[1] A vehicle

control (e.g., DMSO) is included.

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution is added to each well and incubated for 2-4 hours. Viable cells with active

mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g.,

DMSO or isopropanol).

Measurement: The absorbance of the solution is measured using a microplate reader at a

specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number

of viable cells.

Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is

calculated using dose-response curve fitting software.

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

Cell Treatment: Cells are treated with the compound of interest for a specified time.

Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer.

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are

added.

Incubation: The cells are incubated in the dark for 15-20 minutes. Annexin V binds to

phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while

PI enters and stains the DNA of late apoptotic or necrotic cells with compromised

membranes.
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Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results allow

for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

[1]

Objective: To detect and quantify the expression levels of specific proteins involved in

signaling pathways.

Methodology:

Protein Extraction: Cells are treated, harvested, and lysed to extract total protein. Protein

concentration is determined using a BCA or Bradford assay.

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine

serum albumin) to prevent non-specific antibody binding.

Antibody Incubation: The membrane is incubated with a primary antibody specific to the

target protein (e.g., anti-p53, anti-caspase-3), followed by incubation with a secondary

antibody conjugated to an enzyme (e.g., HRP).

Detection: The protein bands are visualized using a chemiluminescent substrate and an

imaging system. The intensity of the bands corresponds to the protein expression level,

which can be quantified relative to a loading control (e.g., β-actin or GAPDH).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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